Bosentan-d4

概述

描述

Synthesis Analysis

Bosentan synthesis involves multiple steps, including substitution, cyclization, chlorination, condensation, etherification, deprotection, and saponification. The total yield from these processes varies, with one method achieving a yield of 15.2% and confirming the structure by 1H-NMR and MS. Another approach yields up to 71.5% by optimizing reaction conditions through single-factor analysis and uniform design, making the process more concise, environmentally friendly, and economically viable.

Molecular Structure Analysis

Bosentan's synthesis has been extensively reported, employing reactions between specific chemical structures and resulting in various salts like potassium, ammonium, and sodium, isolated as free on reaction with ethylene glycol. These methods have observed modifications in the chemistry of intermediates, especially in coupling chemistry to afford bosentan derivatives in high purity and yield.

Chemical Reactions and Properties

Bosentan and its analogues, as endothelin (ET) receptor antagonists, have been characterized for their binding to ET receptors, showing competitive antagonism. The specificity of Bosentan for ET receptors has been demonstrated through its ability to inhibit the binding of ET-1 and selective ETB ligands, highlighting its selective action against these receptors without significantly affecting the binding of other peptides, prostaglandins, ions, and neurotransmitters.

Physical Properties Analysis

The physicochemical properties of bosentan microparticles have been studied for their application in dry powder inhalations (DPIs), showing variations based on preparation methods like spray drying and jet milling. These studies involve comprehensive characterization to evaluate aerosol dispersion performance and dissolution behavior, indicating that physical properties like particle morphology and solid state significantly affect their performance as DPIs.

Chemical Properties Analysis

The solubility and potentiometric studies of bosentan, including its complexes with metals like zinc, have been conducted to understand its chemical behavior in different conditions. These studies have shown that the solubility and dissolution rate of bosentan and its complexes vary with pH, and potentiometric studies have provided insights into the protonation constants of bosentan and stability constants of its complexes, indicating the influence of temperature and solvent composition on these properties.

References

- (Clozel et al., 1994) - Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist.

- (Keliang, 2005) - Synthesis of bosentan as an endothelin receptor antagonist.

- (Heng, 2012) - On synthesis of bosentan.

- (Panchal et al., 2022) - Comprehensive Update on Synthetic Aspects of Bosentan Derivatives.

- (Lee et al., 2016) - Preparation and physicochemical characterization of spray-dried and jet-milled microparticles containing bosentan hydrate for dry powder inhalation aerosols.

- (Khandar et al., 2017) - Solubility, potentiometric and thermodynamic studies on zinc-bosentan complex; synthesis and X-ray crystal structure.

科学研究应用

-

Pharmacokinetics and Safety in Oncology

- Summary : This application involves a study investigating whether the pharmacokinetics (PKs) and safety profile of lurbinectedin (LRB) are affected by co-administration of a moderate CYP3A4 inducer (bosentan, BOS) in adult patients with advanced solid tumors .

- Methods : The study was an open-label, two-way, crossover, phase Ib drug–drug interaction study. LRB (3.2 mg/m2, 1 h, intravenous) was administered alone or combined with multiple BOS administration (125 mg/12 h oral; 5.5 days) .

- Results : Co-administration with BOS decreased the systemic total exposure (area under the curve, AUC) of LRB by 21% for AUC 0–t and 20% for AUC 0–∞ and increased clearance by 25%. BOS increased the conversion of LRB to its metabolite M1, with no changes on its metabolite M4 .

-

- Summary : This application involves the development of an SPE-LC–MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study .

- Methods : The analytes and their deuterated analogs were quantitatively extracted from 100 µL human plasma by solid phase extraction. The chromatographic separation of analytes was achieved on a Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ) analytical column with a resolution factor of 2.4 under isocratic conditions .

- Results : The method was validated over a dynamic concentration range of 0.4–1600 ng/mL for bosentan and 0.2–250 ng/mL for hydroxybosentan. The precision (%CV) values for the calculated slopes of calibration curves, which would reflect the relative matrix effect, were less than 1.2% for both the analytes .

-

- Summary : This application involves an open-label, two-way, crossover, phase Ib drug–drug interaction study that investigated whether the pharmacokinetics (PKs) and safety profile of lurbinectedin (LRB) are affected by co-administration of a moderate CYP3A4 inducer (bosentan, BOS) in adult patients with advanced solid tumors .

- Methods : LRB (3.2 mg/m2, 1 h, intravenous) was administered alone or combined with multiple BOS administration (125 mg/12 h oral; 5.5 days) .

- Results : Co-administration with BOS decreased the systemic total exposure (area under the curve, AUC) of LRB by 21% for AUC 0–t and 20% for AUC 0–∞ and increased clearance by 25%. BOS increased the conversion of LRB to its metabolite M1, with no changes on its metabolite M4 .

-

Integrated Qualitative and Quantitative Analysis

- Summary : This application involves the use of high-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices .

- Methods : The method involved the use of a QqTOF MS (with resolving power 20,000–40,000) for the analysis of pharmaceutical compounds in biological fluids .

- Results : The method was found to be linear over three orders of magnitude for quantitative analysis of paracetamol in human plasma, offering a real alternative to triple quadrupole LC–SRM/MS .

-

Formulation and Optimization of Polymeric Agglomerates

- Summary : This application involves the formulation of spherical agglomerates to increase the drug’s solubility, allowing the dose of Bosentan monohydrate to be reduced .

- Methods : Crystal-co-agglomeration (CCA) is a straightforward and efficient method for producing polymeric Bosentan monohydrate spherical agglomerates .

- Results : The results of this application are not explicitly mentioned in the source .

- Solubility Measurement and Mathematical Modeling

- Summary : This application involves the measurement of the molar solubility of bosentan (BST) in mixtures of ethylene glycol (EG) + water at different temperatures from 293.15 to 313.15 K .

- Methods : The solubility was measured using the shake flask technique .

- Results : The results of this application are not explicitly mentioned in the source .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .

未来方向

属性

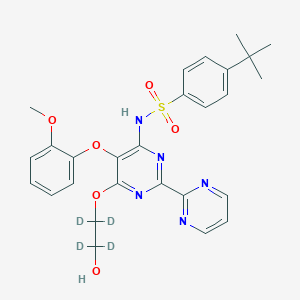

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bosentan-d4 | |

CAS RN |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

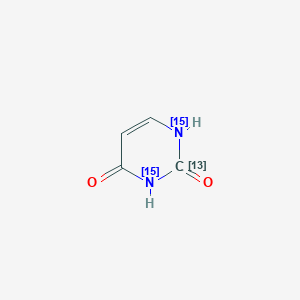

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)